molecular formula C22H26F3NO2 B12386464 Icmt-IN-10

Icmt-IN-10

Cat. No.: B12386464
M. Wt: 393.4 g/mol
InChI Key: PTOCAJDOXSOQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-10 is a compound known for its inhibitory effects on isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing the CaaX motif. This modification is crucial for the proper localization and function of proteins such as RAS, which play significant roles in cell signaling and cancer progression .

Preparation Methods

The synthesis of Icmt-IN-10 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the use of methylated tetrahydropyranyl derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Icmt-IN-10 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Icmt-IN-10 has a wide range of scientific research applications:

Mechanism of Action

Icmt-IN-10 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. This inhibition disrupts the post-translational modification of proteins containing the CaaX motif, such as RAS. By preventing the proper localization and function of these proteins, this compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. The molecular targets and pathways involved include the RAS-RAF-MEK-ERK signaling pathway .

Comparison with Similar Compounds

Icmt-IN-10 is unique compared to other ICMT inhibitors due to its specific chemical structure and potency. Similar compounds include:

This compound stands out due to its improved solubility and potency, making it a more viable candidate for therapeutic applications .

Properties

Molecular Formula

C22H26F3NO2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C22H26F3NO2/c1-20(2)16-21(13-15-27-20,17-6-4-3-5-7-17)12-14-26-18-8-10-19(11-9-18)28-22(23,24)25/h3-11,26H,12-16H2,1-2H3

InChI Key

PTOCAJDOXSOQLE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3)C

Origin of Product

United States

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